(6-Methoxypyridin-3-yl)methyl 2-chloropyridine-4-carboxylate
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Overview
Description
(6-Methoxypyridin-3-yl)methyl 2-chloropyridine-4-carboxylate is a chemical compound characterized by its unique structure, which includes a methoxy group attached to a pyridine ring and a carboxylate group attached to a chlorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxypyridin-3-yl)methyl 2-chloropyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridine-3-carboxylate and 2-chloropyridine-4-carboxylate as the starting materials.
Coupling Reaction: These two compounds are coupled using a suitable coupling reagent, such as a palladium catalyst, under specific reaction conditions (e.g., temperature, solvent, and time).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (6-Methoxypyridin-3-yl)methyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(6-Methoxypyridin-3-yl)methyl 2-chloropyridine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (6-Methoxypyridin-3-yl)methyl 2-chloropyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(6-Methoxypyridin-3-yl)methyl 2-chloropyridine-4-carboxylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
6-Methoxypyridine-3-carboxylate
2-Chloropyridine-4-carboxylate
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
These compounds share structural similarities but differ in their functional groups and properties, making this compound unique in its applications and effects.
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)methyl 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-18-12-3-2-9(7-16-12)8-19-13(17)10-4-5-15-11(14)6-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMVHQBFLBYSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)COC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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